3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid
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Overview
Description
3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid is an organic compound that belongs to the class of aromatic compounds It features a complex structure with a chlorinated phenyl ring, an oxadiazole moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Chlorination of the Phenyl Ring: The chlorination of the phenyl ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The oxadiazole moiety is then coupled with the chlorinated phenyl ring using suitable coupling reagents and conditions.
Introduction of the Propanoic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups into their reduced forms.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its aromatic and heterocyclic components.
Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The chlorinated phenyl ring and propanoic acid group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid: This compound is unique due to its specific combination of functional groups and aromatic rings.
3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chlorinated phenyl ring, an oxadiazole moiety, and a propanoic acid group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15ClN2O4 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-[3-chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C18H15ClN2O4/c19-14-10-12(7-9-17(22)23)6-8-15(14)24-11-16-20-18(21-25-16)13-4-2-1-3-5-13/h1-6,8,10H,7,9,11H2,(H,22,23) |
InChI Key |
FSTOZSRWYHDMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)CCC(=O)O)Cl |
Origin of Product |
United States |
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